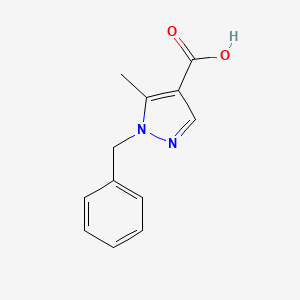
1-苄基-5-甲基-1H-吡唑-4-羧酸
描述
1-Benzyl-5-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative . Pyrazoles are an important class of heterocyclic compounds and are found in many biologically active molecules and agrochemicals . They have been studied for more than a century due to their diverse pharmacological effects .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclocondensation of certain starting materials . For instance, 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate, a similar compound, was obtained by the cyclocondensation of ethyl acetoacetate, N, N -dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . Upon basic hydrolysis, it yielded the corresponding acid .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be analyzed using various techniques such as 1H and 13C NMR (solution in DMSO), Fourier transform infrared (FT-IR) spectroscopy, and single-crystal X-ray diffraction technique . The single crystals of the compound can be obtained at room temperature by slow evaporation of ethanol as solvent .Chemical Reactions Analysis
Pyrazole derivatives undergo various chemical reactions. For instance, a radical addition followed by intramolecular cyclization affords the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be analyzed using techniques such as thermo gravimetric analysis . The experimental FT-IR and 1H and 13C NMR chemical shifts can be compared to those calculated by means of density functional theory (DFT) at the B3LYP/TZ2P level of theory .科学研究应用
- Pyrazoles, including 1-Benzyl-5-methyl-1H-pyrazole-4-carboxylic acid, serve as valuable scaffolds for designing novel drugs. Researchers explore modifications around the pyrazole core to develop compounds with improved pharmacological properties .
- Pyrazoles exhibit anti-inflammatory properties. Researchers investigate derivatives of 1-Benzyl-5-methylpyrazole-3-carboxylic acid for their potential to modulate inflammatory pathways and mitigate inflammation-related diseases .
- Some pyrazole derivatives demonstrate antibacterial effects. Scientists explore the antibacterial potential of 1-Benzyl-5-methyl-1H-pyrazole-4-carboxylic acid and related compounds .
- The pyrazole scaffold can contribute to antioxidant activity. Researchers study derivatives of 1-Benzyl-5-methylpyrazole-3-carboxylic acid to assess their ability to scavenge free radicals and protect against oxidative stress .
- Pyrazoles serve as versatile ligands in coordination chemistry. Researchers functionalize 1-Benzyl-5-methyl-1H-pyrazole-4-carboxylic acid to create tridentate ligands for metal complexes .
- Some pyrazole derivatives exhibit herbicidal activity. Researchers explore the potential of 1-Benzyl-5-methylpyrazole-3-carboxylic acid analogs as herbicides .
Medicinal Chemistry and Drug Discovery
Anti-Inflammatory Agents
Antibacterial Activity
Antioxidant Compounds
Coordination Chemistry and Ligands
Herbicidal Properties
作用机制
Target of Action
Pyrazole derivatives are known to interact with a wide range of biological targets, including enzymes, receptors, and proteins .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The solubility, permeability, and stability of a compound can significantly impact its bioavailability .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects .
安全和危害
未来方向
Pyrazole derivatives have potential applications in the treatment of various diseases. They have been applied to treat inflammatory, diabetic, cancer, bacterial, and analgesic diseases . The incorporation of an acid group into organic molecules, including pyrazole derivatives, has the potential to modify the bioactivities . Therefore, they may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
属性
IUPAC Name |
1-benzyl-5-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-11(12(15)16)7-13-14(9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXGSWZWOBKKRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-5-methyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
288252-42-6 | |
| Record name | 1-benzyl-5-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

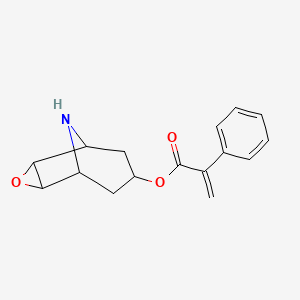

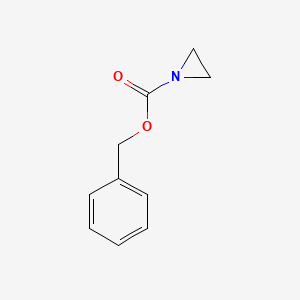
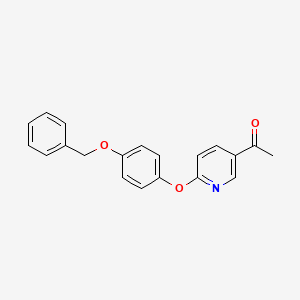
![6,7-dihydro-2H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3(5H)-one](/img/structure/B3034958.png)

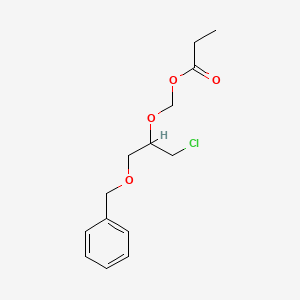
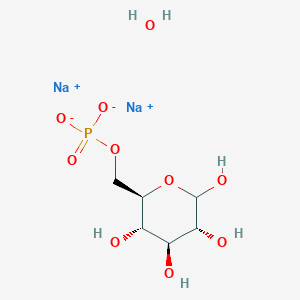
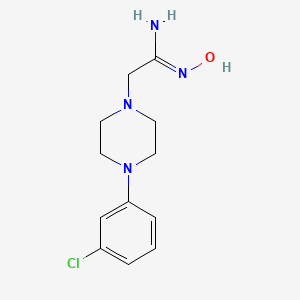

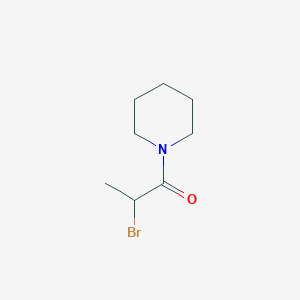
![5-(4-phenoxyphenyl)-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3034974.png)
![4-chloro-5-iodo-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3034975.png)
